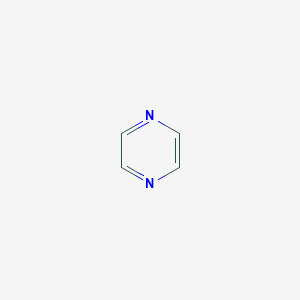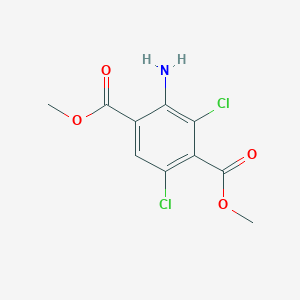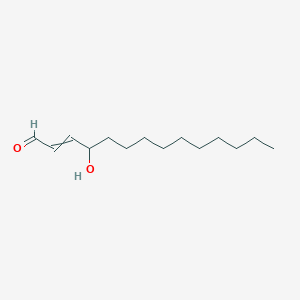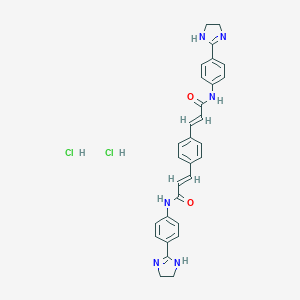
GW4869
概要
説明
GW69Aは、GW4869としても知られており、中性スフィンゴミエリナーゼ(N-SMase)の選択的かつ非競合的阻害剤です。この化合物は、特にエクソソームの合成と放出に関する研究において、科学研究で広く使用されています。 中性スフィンゴミエリナーゼに対する阻害濃度(IC50)は1マイクロモルであり、150マイクロモルまでの濃度では酸性スフィンゴミエリナーゼを阻害しません .
科学的研究の応用
GW69A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of neutral sphingomyelinase and its effects on lipid metabolism.
Biology: Employed in studies related to exosome synthesis and release, as well as in investigations of sphingolipid signaling pathways.
Medicine: Explored for its potential therapeutic applications in diseases involving dysregulated sphingolipid metabolism, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of research tools and assays for studying sphingomyelinase activity
作用機序
GW69Aは、中性スフィンゴミエリナーゼを選択的に阻害することでその効果を発揮します。この化合物は、酵素に非競合的に結合して、スフィンゴミエリンのセラミドへの加水分解を防ぎます。 この阻害は、エクソソームの合成と放出、スフィンゴ脂質シグナル伝達経路など、さまざまな細胞プロセスに影響を与えます .
類似の化合物との比較
類似の化合物
N-(p-アミルシンナモイル)アントラニル酸: 中性スフィンゴミエリナーゼの別の阻害剤。
ランソプラゾールナトリウム: スフィンゴミエリナーゼ阻害に関する研究で使用されます。
FIPI: 同様の用途を持つホスホリパーゼ阻害剤
独自性
GW69Aは、中性スフィンゴミエリナーゼに対する高い選択性と非競合的阻害が特徴です。 他の阻害剤とは異なり、高濃度でも酸性スフィンゴミエリナーゼには影響を与えないため、中性スフィンゴミエリナーゼを含む特定の研究に役立つツールとなっています .
Safety and Hazards
生化学分析
Biochemical Properties
GW4869 interacts with neutral sphingomyelinase, an enzyme involved in the catabolism of sphingomyelin into ceramide . By inhibiting this enzyme, this compound prevents the formation of ceramide, a bioactive lipid involved in various cellular signaling pathways . This interaction alters the balance of sphingolipids in the cell membrane, affecting the release of exosomes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the differentiation of macrophages into M2 cells, a process induced by exosomes released by prostate cancer cells . This inhibition is achieved by blocking the release of these exosomes, thereby impairing the pro-tumor activity of the macrophages . In lung epithelial cells, this compound has been found to inhibit the epithelial-mesenchymal transition, a process involved in tumor progression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to neutral sphingomyelinase, inhibiting the enzyme’s activity and preventing the formation of ceramide . This leads to a decrease in the release of exosomes from cells . These exosomes are known to carry various bioactive molecules and have been implicated in several cellular signaling pathways, including the AKT and STAT3 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, after 24 hours of dosing retinal ganglion cells with this compound, a decrease in ceramide and an enhancement in GM1 ganglioside accumulation were observed . This led to a reduction in the density of small extracellular vesicles and an increase in the density of large ones .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study involving mice, a single intravitreal injection of this compound led to a significant loss of retinal ganglion cells and their axonal recipient neurons in the superior colliculus . This was accompanied by a dramatic reduction in anterograde retinal ganglion cell axon transport to the colliculus .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway, where it inhibits the conversion of sphingomyelin to ceramide by neutral sphingomyelinase . This affects the balance of sphingolipids in the cell membrane and influences the release of exosomes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its role in inhibiting exosome release. By altering the balance of sphingolipids in the cell membrane, this compound affects the release and subsequent uptake of exosomes, thereby influencing their distribution within and between cells .
Subcellular Localization
The subcellular localization of this compound is linked to its target, neutral sphingomyelinase. While neutral sphingomyelinase has been localized to the Golgi apparatus in several cell lines, subsequent studies have found the localization of neutral sphingomyelinase predominantly at the plasma membrane . As an inhibitor of neutral sphingomyelinase, this compound is likely to be found in these same locations within the cell .
準備方法
合成経路と反応条件
GW69Aは、対称的なジヒドロイミダゾロアミド構造の形成を含む一連の化学反応によって合成されます。合成には通常、以下の手順が含まれます。
イミダゾロ環の形成: この手順では、適切なアミンとアルデヒドまたはケトンを反応させてイミダゾロ環を形成します。
アミド化: 次に、イミダゾロ環をアミド化反応に付して、アミド基を導入します。
工業生産方法
GW69Aの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。
バルク合成: 大量の出発物質が工業用反応器で反応されます。
精製: 粗生成物は、工業規模のクロマトグラフィーまたは結晶化技術を使用して精製されます。
化学反応の分析
反応の種類
GW69Aは主に以下のタイプの反応を起こします。
阻害反応: 酵素に非競合的に結合することにより、中性スフィンゴミエリナーゼの活性を阻害します。
一般的な試薬と条件
中性スフィンゴミエリナーゼ: GW69Aは、生理的条件下で中性スフィンゴミエリナーゼを含む反応で使用されます。
形成される主要な生成物
GW69Aと中性スフィンゴミエリナーゼの反応から形成される主な生成物は、阻害された酵素複合体です。 この阻害は、スフィンゴミエリンのセラミドへの加水分解を防ぎます .
科学研究への応用
GW69Aは、以下を含む幅広い科学研究への応用を持っています。
化学: 中性スフィンゴミエリナーゼの阻害とその脂質代謝への影響を研究するためのツールとして使用されます。
生物学: エクソソームの合成と放出に関する研究、およびスフィンゴ脂質シグナル伝達経路の調査に使用されます。
医学: がんや神経変性疾患など、スフィンゴ脂質代謝が調節不全になっている疾患における潜在的な治療用途について調査されています。
類似化合物との比較
Similar Compounds
N-(p-amylcinnamoyl) Anthranilic Acid: Another inhibitor of neutral sphingomyelinase.
Lansoprazole sodium: Used in studies related to sphingomyelinase inhibition.
Uniqueness
GW69A is unique in its high selectivity and non-competitive inhibition of neutral sphingomyelinase. Unlike other inhibitors, it does not affect acid sphingomyelinase even at high concentrations, making it a valuable tool for specific studies involving neutral sphingomyelinase .
特性
IUPAC Name |
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFKAZDTKIKLKT-CLEIDKRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


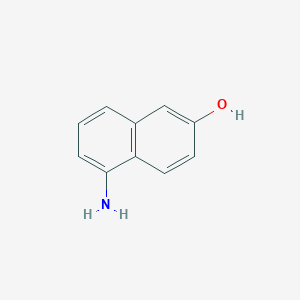


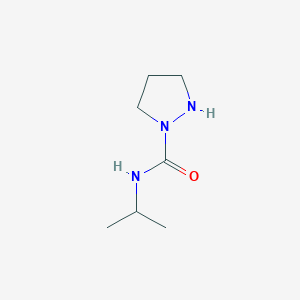
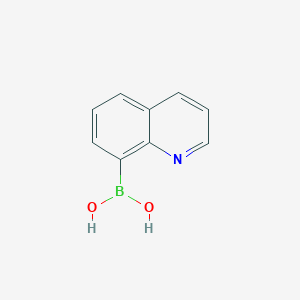

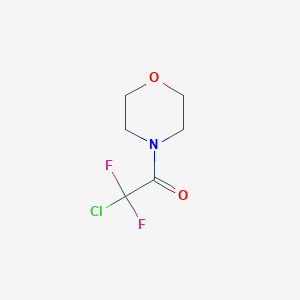

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)

